molecular formula C21H15ClN2O4 B12049485 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Cat. No.: B12049485
M. Wt: 394.8 g/mol
InChI Key: WHROHZUVTXKXLT-YDZHTSKRSA-N
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Description

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazone linkage, a hydroxybenzoyl group, and a chlorobenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoate group under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and their derivatives.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydrazone linkage may also interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Phenolic Compounds: Similar in structure and reactivity, often used in studies of toxicity and environmental impact.

Uniqueness

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry make it a valuable compound for further study.

Properties

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H15ClN2O4/c22-19-4-2-1-3-18(19)21(27)28-17-11-5-14(6-12-17)13-23-24-20(26)15-7-9-16(25)10-8-15/h1-13,25H,(H,24,26)/b23-13+

InChI Key

WHROHZUVTXKXLT-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)Cl

Origin of Product

United States

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